molecular formula C11H9N3O2S B2747232 2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile CAS No. 1214063-87-2

2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile

Cat. No. B2747232
CAS RN: 1214063-87-2
M. Wt: 247.27
InChI Key: CLTSPQXWKLFMKL-UHFFFAOYSA-N
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Description

2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile is a chemical compound with the molecular formula C11H9N3O2S and a molecular weight of 247.27. It can be found in various suppliers and manufacturers .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to a phenyl group and an acetonitrile group .

Scientific Research Applications

1. Nitric Oxide Release and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a related compound, has been studied for its ability to release nitric oxide under the action of thiol cofactors. This compound has shown efficacy as an activator of rat lung soluble guanylate cyclase, has high vasodilatory activity, and acts as a potent inhibitor of platelet aggregation (Medana et al., 1994).

2. Formation of Thiazolo-S-Triazine

Research on 2-amino-2-thiazoline, a similar compound, led to the discovery of thiazolo-S-triazine. This compound was synthesized through the reaction with phenylisothiocyanate and showed interesting chemical properties (Klayman & Milne, 1969).

3. Fluorimetric Chemosensors for Ion Recognition

Novel fluorescent diarylimidazolyl-phenylalanines, which are structurally related, were prepared and evaluated as amino acid-based fluorimetric chemosensors for important ions like Cu2+ and Fe3+. These compounds demonstrated strong interactions through donor N, O, and S atoms, indicating potential applications in chemosensory peptidic frameworks (Esteves, Raposo, & Costa, 2016).

4. Helix-Helix Interactions in Molecular Structures

The molecule 2-amino-4-(thiazolin-2-yl)phenol, structurally related, was studied for its role in helix-helix interactions. It exhibited interesting lattice formations in its crystalline state, involving heterochiral and homochiral interactions, which are significant for understanding molecular interactions (Stefankiewicz, Cian, & Harrowfield, 2011).

5. Synthesis of Antioxidant and Antimicrobial Heterocycles

Compounds like 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, closely related, were synthesized and tested for their antioxidant and antimicrobial activities. Some of these compounds demonstrated activities nearly equal to that of ascorbic acid, indicating potential pharmaceutical applications (El‐Mekabaty, 2015).

6. One-Pot Synthesis of Thiazoles and Selenazoles

A one-pot synthesis method for 4-substituted 2-amino- or 2-(arylamino) thiazoles was developed, showcasing the versatility and reactivity of related compounds in creating variously substituted heterocycles, which are valuable in medicinal chemistry (Moriarty et al., 1992).

7. Synthesis of Fused Thiazole Derivatives with Anti-inflammatory and Anti-ulcer Activities

The reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile with various reagents led to the synthesis of new fused thiazole derivatives. These compounds exhibited significant anti-inflammatory and anti-ulcer activities, highlighting their potential in therapeutic applications (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).

8. Glycosidase Inhibitory Activity

A series of benzopyrimedo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives, structurally similar, were synthesized and evaluated for glycosidase inhibitory activities. These compounds exhibited significant inhibition, indicating potential applications in managing hyperglycemia in type II diabetes (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale, & Bhosale, 2012).

properties

IUPAC Name

2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-6-5-7-1-3-8(4-2-7)13-10-9(15)14-11(16)17-10/h1-4,10,13H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTSPQXWKLFMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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